
Formaldehyde
Overview
Description
Formaldehyde (CH₂O) is the simplest aldehyde, characterized by a carbonyl group bonded to two hydrogen atoms. It is a colorless, pungent gas at room temperature but is typically handled in aqueous solutions (37–40% w/v), stabilized with 10–12% methanol to prevent polymerization . Its high reactivity stems from the electrophilic carbonyl group, enabling reactions with amines, thiols, and nucleic acids, which underpin its use in resins, adhesives, and as a preservative . Globally, ~21 million tons are produced annually via methanol oxidation using silver or metal oxide catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde can be synthesized through the oxidation of methanol. This process typically involves the vapor-phase oxidation of methanol using a metal catalyst such as silver or copper at high temperatures (250-400°C). The reaction can be represented as:
2CH3OH+O2→2CH2O+2H2O
Industrial Production Methods: There are two primary industrial methods for producing this compound:
Oxidation-Dehydrogenation Method: This method uses a silver catalyst to achieve either complete or partial conversion of methanol.
FORMOX Process: This process involves the direct oxidation of methanol using metal oxide catalysts
Chemical Reactions Analysis
Formaldehyde is highly reactive due to the presence of the carbonyl group. It undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide:
CH2O+[O]→HCOOH
Reduction: this compound can be reduced to methanol using reducing agents like sodium borohydride:
CH2O+2[H]→CH3OH
Addition Reactions: this compound readily undergoes addition reactions with nucleophiles. For example, it reacts with ammonia to form hexamethylenetetramine:
6CH2O+4NH3→(CH2)6N4+6H2O
Polymerization: this compound can polymerize to form parathis compound or trioxane under certain conditions .
Scientific Research Applications
Biological Research
Formaldehyde is widely used in biological research for tissue preservation and fixation. It cross-links proteins within cells, which helps maintain the structural integrity of tissues during histological examinations. This property is crucial for studying cellular morphology, protein-DNA interactions, and chromatin structure .
Table 1: Applications of this compound in Biological Research
Application | Description |
---|---|
Tissue Preservation | Fixation of biological tissues for microscopy and histological analysis. |
Molecular Biology Techniques | Cross-linking of DNA/RNA for studying gene expression and interactions. |
Vaccine Production | Inactivation of viruses/toxins in vaccines such as flu and polio vaccines. |
Histological Exams and Microscopy
This compound is the standard fixative used in histology due to its effectiveness in preserving cellular architecture with minimal shrinkage . It allows researchers to examine tissue samples under a microscope without significant structural changes to proteins.
Vaccine Production
In the pharmaceutical industry, this compound plays a vital role in vaccine production by inactivating pathogens while preserving their immunogenic properties. This application is essential for vaccines against influenza, polio, and hepatitis A .
Botanical Specimens
This compound is utilized to preserve botanical specimens before drying, preventing deterioration and allowing long-term storage of plant diversity data . A 30% this compound solution is commonly employed for this purpose.
Anatomical and Forensic Studies
In forensic science, this compound is used for embalming cadavers, allowing for the preservation of bodies for anatomical study or legal investigations . This application ensures that cadavers can be examined without rapid decomposition.
Construction Industry
This compound-based resins are extensively used in the construction industry as adhesives for wood products like particle board and plywood. These resins enhance durability and resistance to moisture, making them ideal for building materials .
Table 2: Industrial Uses of this compound
Healthcare Products
This compound is a key ingredient in many healthcare products due to its ability to kill bacteria, fungi, and viruses. It is commonly found in antiseptic solutions and medical equipment sterilization processes .
Chemical Synthesis Applications
This compound serves as a building block in organic synthesis, particularly in the production of various industrial chemicals such as:
- Urea-formaldehyde resins
- Phenol-formaldehyde resins
- Polyacetal resins
These compounds are utilized in manufacturing plastics, coatings, and other materials essential for numerous industries .
Case Study 1: Vaccine Development
A study conducted by the CDC highlighted the use of this compound in developing influenza vaccines. The research demonstrated that this compound effectively inactivated the virus while preserving its ability to elicit an immune response, leading to successful immunization campaigns that protected millions from seasonal flu outbreaks .
Case Study 2: Histological Techniques
Research published in histology journals emphasized the importance of this compound fixation techniques for preserving cellular morphology during cancer studies. The findings indicated that tissues fixed with this compound exhibited better structural integrity compared to those fixed with alternative methods .
Mechanism of Action
Formaldehyde exerts its effects through its high reactivity with nucleophiles. It can form adducts or cross-links with DNA, RNA, and proteins, leading to the stabilization of biological structures. This compound reacts rapidly with primary and secondary amines, thiols, hydroxyls, and amides, forming methylol derivatives at the site of contact .
Comparison with Similar Compounds
Comparison with Similar Compounds
Formaldehyde is compared here with acrolein (C₃H₄O) and crotonaldehyde (C₄H₆O), focusing on chemical structure, reactivity, toxicity, and applications.
Chemical Structure and Reactivity
- This compound : As an alkanal, it reacts readily with nucleophiles (e.g., DNA-protein crosslinking ). Its aqueous solutions form oligomers like parathis compound, complicating storage and analysis .
- Acrolein/Crotonaldehyde : As alkenals, their α,β-unsaturated carbonyl groups enable Michael addition and Diels-Alder reactions, making them more reactive than this compound .
Toxicity and Health Effects
- This compound: Chronic exposure causes respiratory irritation, asthma , and genotoxicity via DNA-protein crosslinks (DPCs) . Intermittent exposure (0.8 ppm) induces greater lung inflammation in mice than constant exposure (0.4 ppm) .
- Acrolein/Crotonaldehyde : Higher acute toxicity due to reactivity with thiols, but fewer long-term studies compared to this compound .
Analytical Challenges
- This compound : Difficult to analyze directly via GC/HPLC due to volatility and lack of chromophores. Requires derivatization (e.g., DNPH) .
- Acrolein/Crotonaldehyde : More amenable to direct detection via GC-MS due to higher molecular weight and stability .
Key Research Findings
- This compound in Wood Products : Emissions depend on resin molar ratio (this compound:urea). Higher ratios increase free this compound release . Melamine-urea this compound resins reduce emissions vs. urea-formaldehyde .
- Environmental Impact : this compound contributes to indoor air pollution (0.1 ppm guideline ), while acrolein is a component of outdoor smog .
- Regulatory Status: this compound’s carcinogenicity drives strict regulations (e.g., EU REACH), whereas crotonaldehyde lacks comprehensive risk assessments .
Biological Activity
Formaldehyde (CH₂O) is a simple aldehyde that is widely recognized for its dual role as both a toxic agent and a biologically active compound within living organisms. This article delves into the biological activity of this compound, exploring its metabolic pathways, mechanisms of action, and implications for health, particularly in relation to cancer and neurodegenerative diseases.
1. Metabolism and Endogenous Production
This compound is produced endogenously in the human body as a by-product of amino acid metabolism, particularly from serine, glycine, and methionine. It plays a crucial role in the one-carbon metabolism pathway, which is essential for DNA methylation and other biochemical processes. The plasma concentration of this compound in healthy humans is maintained at approximately 80-100 μM, with rapid metabolism preventing accumulation .
Table 1: Endogenous this compound Levels
Source | Concentration (μM) |
---|---|
Plasma | 80 - 100 |
Tissue | 3 - 12 (ng/g) |
2. Biological Functions
Recent studies highlight that this compound is not only a toxic compound but also serves regulatory functions in gene expression through epigenetic modifications. It has been shown to inhibit S-adenosylmethionine (SAM) synthesis, impacting DNA methylation processes . This suggests that while high levels of this compound are harmful, lower concentrations may be necessary for normal cellular functions.
3. Toxicological Effects
Despite its biological roles, this compound is classified as a carcinogen by various health organizations due to its ability to form DNA adducts and cross-links that can lead to mutations. Research indicates that exposure to this compound increases the risk of various cancers, including nasopharyngeal cancer and leukemia . A meta-analysis revealed a significant increase in relative risk for amyotrophic lateral sclerosis (ALS) and brain tumors among individuals with high exposure levels .
Table 2: Carcinogenicity Data
Study Type | Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |
---|---|---|---|
Meta-analysis | ALS | 1.78 | 1.20 - 2.65 |
Meta-analysis | Brain Tumor | 1.71 | 1.07 - 2.73 |
4. Neurotoxicity and Cognitive Impairment
This compound exposure has been linked to neurotoxic effects, including cognitive deficits and memory impairment. Studies show that inhalation of this compound can lead to neuronal damage and oxidative stress in the brain, raising concerns about its role in neurodegenerative diseases . For instance, elevated levels of this compound have been associated with increased tau protein misfolding, a hallmark of neurodegeneration.
Case Study: Occupational Exposure
A study conducted on workers in an anatomical pathology unit revealed significant levels of this compound exposure leading to chronic health issues, including respiratory problems and neurological symptoms. Monitoring showed that even at low concentrations (around 2-3 ppm), workers exhibited symptoms consistent with this compound toxicity .
Case Study: Animal Models
In animal studies, mice exposed to high levels of this compound demonstrated increased rates of tumor formation when fed diets rich in folate, which is metabolized to this compound . This highlights the compound's potential role in promoting cancer under specific metabolic conditions.
6.
This compound exhibits complex biological activity characterized by both beneficial metabolic roles and harmful toxicological effects. While it is crucial for certain biochemical processes such as DNA methylation, its carcinogenic potential necessitates careful monitoring of exposure levels. Ongoing research into the molecular mechanisms underlying this compound's effects will be essential for developing strategies to mitigate its risks while understanding its biological significance.
Q & A
Basic Research Questions
Q. What experimental methods are effective for removing indoor formaldehyde pollution?
Phytoremediation using plants like Chlorophytum comosum (Lili Paris) has demonstrated efficacy. A true experimental design with pretest-posttest control groups showed that three plants reduced this compound concentrations by 0.4 ppm in controlled environments. Measurements should use calibrated tools like the UNI-T A25F PM 2.5 Meter, with ANOVA tests to validate significance. Replication (e.g., 24 repetitions) ensures statistical robustness .
Q. How have historical regulatory guidelines addressed this compound emissions from wood-based materials?
Early guidelines emerged from observed health effects in the 1960s, leading to Germany’s 1977 proposal of a 0.1 ppm exposure limit. Methodologies for emission testing evolved from large-scale chamber methods (time-intensive but reliable) to cost-effective lab alternatives. These standards informed later regulations in the U.S. and EU, emphasizing emission thresholds for particle boards .
Q. What are the primary data streams for assessing this compound’s health impacts?
Three critical streams are integrated: (1) human epidemiological studies, (2) toxicology in animal models, and (3) mode-of-action analyses (e.g., metabolism and distribution). Systematic reviews of these streams help reconcile discrepancies, such as rapid detoxification in humans versus injected exposures in vitro .
Advanced Research Questions
Q. How can contradictions between epidemiological and animal studies on this compound’s reproductive toxicity be resolved?
Meta-analyses adjusting for publication bias (e.g., relative risk of spontaneous abortion: 1.4 unadjusted vs. 0.7 adjusted) reveal methodological limitations in human studies, such as inconsistent exposure quantification. Animal studies using inhalation (vs. injection) better model human metabolic pathways, where this compound is rapidly metabolized in the respiratory tract. Cross-validation via dose-response modeling and sensitivity analyses is critical .
Q. What experimental challenges arise in detecting low-concentration this compound gas, and how can they be mitigated?
Photo-elastic modulation systems face reduced signal-to-noise ratios at low concentrations (<0.06 ppm). Optimizing modulation frequency (e.g., 100 kHz for ZnSe crystals) and pairing infrared sources with high-transmittance filters (>90%) improve sensitivity. Comparative validation against standard spectrometers ensures accuracy, while increasing detector resolution addresses noise .
Q. How can resorcinol-formaldehyde gel properties be tailored for specific applications?
Nanostructure customization depends on synthesis conditions:
- Stage 1 (sol-gel): Catalyst concentration, pH, and solids content control pore size and density.
- Stage 2 (drying): Supercritical drying minimizes surface tension effects, preserving porosity.
- Stage 3 (carbonization): Activation temperature and duration adjust surface area for adsorption. Computational modeling of these parameters enables application-specific design (e.g., catalytic supports or adsorbents) .
Q. What methodologies address biases in this compound epidemiology studies?
Techniques include:
- Bias adjustment: Recalculating meta-relative risks after excluding studies with unmeasured confounders (e.g., smoking).
- Exposure misclassification correction: Using biomarkers (e.g., formic acid in urine) to validate self-reported data.
- Sensitivity analysis: Testing robustness across varying assumptions about latency periods or exposure thresholds .
Q. Methodological Frameworks
Q. How to design a study integrating this compound’s molecular mechanisms with population-level health data?
Apply the MEAL Plan framework:
- Main Idea: Link this compound’s DNA-protein crosslinking mechanism to specific health outcomes (e.g., nasopharyngeal cancer).
- Evidence: Combine in vitro genotoxicity assays with cohort studies monitoring exposed workers.
- Analysis: Use pathway analysis (e.g., Reactome) to identify biomarkers for targeted epidemiological screening.
- Link: Validate findings via dose-response alignment across experimental and observational data .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
- Quantitative: Nonlinear regression models (e.g., Hill equation) for threshold identification.
- Qualitative: Thematic analysis of exposure diaries or occupational records to contextualize outliers.
- Mixed-methods: Triangulate LC-MS/MS metabolite data with participant interviews to resolve exposure variability .
Q. Tables for Key Findings
Table 1. Efficacy of Chlorophytum comosum in this compound Removal
Number of Plants | This compound Reduction (ppm) | Measurement Tool | Statistical Significance (p-value) |
---|---|---|---|
1 | 0.4 | UNI-T A25F PM 2.5 Meter | <0.05 |
3 | 1.2 | UNI-T A25F PM 2.5 Meter | <0.01 |
Source: |
Table 2. Synthesis Parameters for Resorcinol-Formaldehyde Gels
Properties
IUPAC Name |
formaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O, H2CO | |
Record name | FORMALDEHYDE | |
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Record name | formaldehyde | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Formaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
61233-19-0 | |
Record name | Formaldehyde, dimer | |
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DSSTOX Substance ID |
DTXSID7020637 | |
Record name | Formaldehyde | |
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Molecular Weight |
30.026 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |
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Record name | Formaldehyde | |
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Record name | FORMALDEHYDE | |
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Record name | Formaldehyde | |
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Boiling Point |
-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |
Record name | FORMALDEHYDE | |
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Record name | Formaldehyde | |
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Flash Point |
185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
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Record name | FORMALDEHYDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/377 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Formaldehyde | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |
Record name | FORMALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22034 | |
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Record name | Formaldehyde | |
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URL | https://www.drugbank.ca/drugs/DB03843 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
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Record name | Formaldehyde | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FORMALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Formaldehyde | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |
Record name | FORMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FORMALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Formaldehyde | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |
Record name | FORMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22034 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FORMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FORMALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FORMALDEHYDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/377 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |
Record name | FORMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22034 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FORMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FORMALDEHYDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/377 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Formaldehyde | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Formaldehyde is thought to act via sensory nerve fibers that signal through the trigeminal nerve to reflexively induce bronchoconstriction through the vagus nerve., Exposure to formaldehyde, a known air toxic, is associated with cancer and lung disease. Despite the adverse health effects of formaldehyde, the mechanisms underlying formaldehyde-induced disease remain largely unknown. Research has uncovered microRNAs (miRNAs) as key posttranscriptional regulators of gene expression that may influence cellular disease state. Although studies have compared different miRNA expression patterns between diseased and healthy tissue, this is the first study to examine perturbations in global miRNA levels resulting from formaldehyde exposure. We investigated whether cellular miRNA expression profiles are modified by formaldehyde exposure to test the hypothesis that formaldehyde exposure disrupts miRNA expression levels within lung cells, representing a novel epigenetic mechanism through which formaldehyde may induce disease. Human lung epithelial cells were grown at air-liquid interface and exposed to gaseous formaldehyde at 1 ppm for 4 hr. Small RNAs and protein were collected and analyzed for miRNA expression using microarray analysis and for interleukin (IL-8) protein levels by enzyme-linked immunosorbent assay (ELISA). RESULTS: Gaseous formaldehyde exposure altered the miRNA expression profiles in human lung cells. Specifically, 89 miRNAs were significantly down-regulated in formaldehyde-exposed samples versus controls. Functional and molecular network analysis of the predicted miRNA transcript targets revealed that formaldehyde exposure potentially alters signaling pathways associated with cancer, inflammatory response, and endocrine system regulation. IL-8 release increased in cells exposed to formaldehyde, and results were confirmed by real-time polymerase chain reaction. Formaldehyde alters miRNA patterns that regulate gene expression, potentially leading to the initiation of a variety of diseases., Formaldehyde at high concentrations is a contributor to air pollution. It is also an endogenous metabolic product in cells, and when beyond physiological concentrations, has pathological effects on neurons. Formaldehyde induces mis-folding and aggregation of neuronal tau protein, hippocampal neuronal apoptosis, cognitive impairment and loss of memory functions, as well as excitation of peripheral nociceptive neurons in cancer pain models. Intracellular calcium ([Ca(2+)](i)) is an important intracellular messenger, and plays a key role in many pathological processes. The present study aimed to investigate the effect of formaldehyde on [Ca(2+)](i) and the possible involvement of N-methyl-D-aspartate receptors (NMDARs) and T-type Ca(2+) channels on the cell membrane. METHODS: Using primary cultured hippocampal neurons as a model, changes of [Ca(2+)](i) in the presence of formaldehyde at a low concentration were detected by confocal laser scanning microscopy. Formaldehyde at 1 mmol/L approximately doubled [Ca(2+)](i). (2R)-amino-5-phosphonopentanoate (AP5, 25 umol/L, an NMDAR antagonist) and mibefradil (MIB, 1 umol/L, a T-type Ca(2+) channel blocker), given 5 min after formaldehyde perfusion, each partly inhibited the formaldehyde-induced increase of [Ca(2+)](i), and this inhibitory effect was reinforced by combined application of AP5 and MIB. When applied 3 min before formaldehyde perfusion, AP5 (even at 50 umol/L) did not inhibit the formaldehyde-induced increase of [Ca(2+)](i), but MIB (1 umol/L) significantly inhibited this increase by 70%. These results suggest that formaldehyde at a low concentration increases [Ca(2+)](i) in cultured hippocampal neurons; NMDARs and T-type Ca(2+) channels may be involved in this process., /The purpose of this study was/ to study the role of poly (ADP-ribose) polymerase-l (PARP-1) in formaldehyde-induced DNA damage response in human bronchial epithelial (HBE) cells and to investigate the mechanism of formaldehyde carcinogenicity. The protein levels were measured by Western blot. The interaction between different proteins was determined by co-immunoprecipitation assay. The chemical inhibitor was used to confirm the relationship between PARP-1 and DNA damage repair. After being exposed to different concentrations of formaldehyde for 4 hr, HBE cells showed no significant changes in cell viability. Cell viability was significantly reduced after 24-hr exposure to 80 and 160 umol/L formaldehyde (P < 0.05). The 10 umol/L formaldehyde resulted in significant increases in the protein levels of PARP-1 and XRCC-1. However, 80 umol/L formaldehyde led to a significant decrease in the protein level of PARP-1 of 124 KD molecular weight but a significant increase in the protein level of PARP-1 of 89 KD molecular weight; there was no significant change in the protein level of XRCC-1. The co-immunoprecipitation assay showed that 10 umol/L formaldehyde induced increased binding between PARP-1 and XRCC-1, but 80 umol/L formaldehyde led to no significant change in binding between PARP-1 and XRCC-1. Here, we confirmed the role of 10 umol/L formaldehyde in strand breaks by comet assay which showed an increase in the tail DNA content of HBE cells after 4-h formaldehyde exposure. No significant difference was observed in tail DNA content between treated HBE cells and control cells at 2 h after formaldehyde was removed. Moreover, compared with control, inhibition of PARP-1 induced a significant increase in tail DNA content, and a significant difference was observed in tail DNA content between inhibited HBE cells and control cells at 2 h after formaldehyde was removed. Inhibition of PARP-1 significantly reduced DNA repair capacity. PARP-1 mediated the repair of DNA damage induced by low-concentration formaldehyde through recruiting XRCC-1 protein, and may be involved in the regulation of cell apoptosis induced by high-concentration formaldehyde., Peroxiredoxin 2 (Prx2), a member of the peroxiredoxin family, regulates numerous cellular processes through intracellular oxidative signal transduction pathways. Formaldehyde (FA)-induced toxic damage involves reactive oxygen species (ROS) that trigger subsequent toxic effects and inflammatory responses. The present study aimed to investigate the role of Prx2 in the development of bone marrow toxicity caused by FA and the mechanism underlying FA toxicity. According to the results of the preliminary investigations, the mice were divided into four groups (n=6 per group). One group was exposed to ambient air and the other three groups were exposed to different concentrations of FA (20, 40, 80 mg/cu m) for 15 days in the respective inhalation chambers, for 2 hr a day. At the end of the 15-day experimental period, all of the mice were sacrificed and bone marrow cells were obtained. Cell samples were used for the determination of pathology, glutathione peroxidase (GSH-Px) activity and myeloperoxidase (MPO) activity and protein expression; as well as for the determination of DNA damage and Prx2 expression. The results revealed an evident pathological change in the FA-treated groups, as compared with the controls. In the FA treatment group GSH-Px activity was decreased, while MPO activity and protein expression were increased. The rate of micronucleus and DNA damage in the FA-treated groups was also increased and was significantly different compared with the control, while the expression of Prx2 was decreased. The present study suggested that at certain concentrations, FA had a toxic effect on bone marrow cells and that changes in the Prx2 expression are involved in this process. | |
Record name | FORMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |
CAS No. |
50-00-0, 30525-89-4 | |
Record name | FORMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22034 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Formaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paraformaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formaldehyde [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formaldehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03843 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | formaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formaldehyde | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/formaldehyde-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Formaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Formaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HG84L3525 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FORMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Formaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FORMALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FORMALDEHYDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/377 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-134 °F (NIOSH, 2023), -92 °C, -134 °F | |
Record name | FORMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22034 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Formaldehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03843 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FORMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Formaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FORMALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | FORMALDEHYDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/377 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Formaldehyde | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.